Neurokinin-2 receptor antagonist

Receptor Pharmacology Binding Assays Selectivity Profiling

Selecting an incorrect NK2 antagonist introduces experimental variability from subtype cross-reactivity or species-specific pharmacology. Ibodutant (MEN15596) eliminates these variables for human tissue studies. - **Highest human NK2 affinity**: pKi = 9.9, functional pKB = 9.1 in human colon (superior to saredutant and nepadutant). - **Competitive & surmountable**: Enables quantitative receptor pharmacology without pseudo-irreversible artifacts. - **Sex-independent activity**: Mechanism unaffected by patient sex, ensuring robust experimental control. - **Clinical benchmark**: Phase II efficacy in female IBS-D patients (47% vs. 24% placebo, p = 0.003).

Molecular Formula C57H68N12O10
Molecular Weight 1081.2 g/mol
Cat. No. B12061043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurokinin-2 receptor antagonist
Molecular FormulaC57H68N12O10
Molecular Weight1081.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)
InChIKeyQQHOFZNACVKNHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NK2 Receptor Antagonist Overview


The Neurokinin-2 (NK2) receptor is a G protein-coupled receptor (GPCR) that mediates diverse physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. NK2 receptor antagonists are a class of small molecule or peptide-based compounds designed to block the action of the endogenous agonist, neurokinin A (NKA), at this receptor [1]. They have been extensively investigated for therapeutic potential in a range of disorders, including asthma, irritable bowel syndrome (IBS), urinary incontinence, and mood disorders [2]. Their utility as research tools and potential clinical candidates is predicated on specific pharmacological profiles, including binding affinity (Ki), functional potency (pKB/pA2), receptor subtype selectivity (NK1/NK3), species-specific pharmacology, and mechanisms of antagonism. These properties are not uniform across the class and are the basis for evidence-driven selection of the most appropriate tool for a given experimental or translational objective.

1
Pathway Context
GPCR signaling studies targeting NK2-mediated smooth muscle contractility and neurotransmission
2
Selection Logic
Species-matched pharmacology review required; antagonist potency varies >1,000-fold across human, rodent, and guinea-pig receptors
3
Mechanism Fit
Orthosteric competitive antagonism for standard blockade; allosteric biased antagonism for conformation-specific signaling studies

Risks of Substituting NK2 Antagonists


The term 'Neurokinin-2 receptor antagonist' describes a functional class, but it masks profound differences in the pharmacological and physicochemical properties of individual compounds. Simple substitution of one antagonist for another can lead to misinterpretation of experimental results due to variations in three critical areas. First, **receptor subtype selectivity** can differ by orders of magnitude; a compound with nanomolar NK2 affinity may still have functionally relevant activity at NK1 or NK3 receptors [1]. Second, **species-specific pharmacology** is a hallmark of this target class, with some antagonists demonstrating a >1,000-fold difference in potency between human and rodent receptors, which directly impacts the choice of in vivo model [2]. Third, **mechanism of antagonism**, such as competitive orthosteric blockade versus allosteric or pseudo-irreversible binding, dictates the reversibility and functional outcome of receptor engagement [3]. For procurement and research planning, assuming functional interchangeability without these quantitative comparisons introduces uncontrolled variables that compromise data reproducibility and scientific conclusions.

Subtype Selectivity
NK2 antagonists may retain functionally relevant activity at NK1 or NK3 receptors; selectivity profiles differ by orders of magnitude and may confound pathway interpretation
Species Pharmacology
Potency at rodent NK2 receptors may be >1,000-fold lower than at human receptors for some antagonists; in vivo model selection must align with species-matched pharmacology data
Mechanism of Antagonism
Orthosteric antagonists and allosteric inhibitors produce qualitatively different signaling outcomes; substitution may shift from full blockade to biased pathway modulation

NK2 Antagonist Comparative Pharmacology


Binding Affinity & Selectivity at Human NK Receptors

The NK2 antagonist ibodutant (MEN15596) demonstrates subnanomolar affinity (pKi 10.1) at the human recombinant NK2 receptor, with >10,000-fold selectivity over NK1 (pKi 6.1) and >5,000-fold selectivity over NK3 (pKi 6.4) receptors [1]. In contrast, the pan-NK antagonist ZD6021 exhibits potent but balanced dual NK1/NK2 antagonism, which is a different pharmacological profile [2]. This high degree of selectivity for the NK2 receptor minimizes off-target functional activity in complex biological systems where NK1 and NK3 receptors are co-expressed.

Binding Affinity & Selectivity
Cross-study comparable
pKi 10.1 at human NK2; >10,000-fold selectivity over NK1, >5,000-fold over NK3
Supports NK2-specific signaling dissection in complex biological systems
CHO-expressed human recombinant receptors; dual NK1/NK2 antagonist ZD6021 shows balanced profile
Receptor Pharmacology Binding Assays Selectivity Profiling

Functional Potency in Human Colon Smooth Muscle

In a direct head-to-head comparison using human colon smooth muscle membranes, the binding affinity (pKi) of ibodutant was 9.9, compared to 9.2 for saredutant (SR 48968) and 8.4 for nepadutant (MEN 11420) [1]. In functional contractility assays on human colon smooth muscle strips, ibodutant exhibited a pKB value of 9.1, with a Schild plot slope not different from unity (1.02), confirming competitive, surmountable antagonism [1]. This demonstrates a quantitative difference in both binding affinity and functional potency at the target tissue between three established NK2 antagonists.

Human Colon Functional Potency
Head-to-head comparison
Ibodutant: pKi 9.9, pKB 9.1 (Schild slope 1.02); Saredutant: pKi 9.2; Nepadutant: pKi 8.4
Reported higher tissue-level binding and functional potency vs comparators
Human colon smooth muscle; competitive surmountable antagonism confirmed
Gastrointestinal Pharmacology Functional Assays Tissue Pharmacology

Species Selectivity Profiles

NK2 antagonists often exhibit marked species-dependent differences in potency. Ibodutant (MEN15596) is a potent antagonist in human, pig, and guinea-pig tissues (pKB 9.2-9.3) but is approximately three orders of magnitude (1,000-fold) less potent in rat and mouse urinary bladder (pKB 6.3 and 5.8, respectively) [1]. A similar, but opposite, species selectivity is observed with ZM 253270, which is more potent at hamster (Ki=2 nM) than human (Ki ~96 nM) NK2 receptors, representing a 48-fold difference [2]. This contrasts with compounds like nepadutant, which shows high potency across a broad range of species, including rodents [3].

Species Selectivity Profiles
Class-level inference
Ibodutant: pKB 9.2 human, 6.3 rat (>1,000-fold drop); ZM 253270: Ki 2 nM hamster, ~96 nM human
Species-matched pharmacology governs in vivo model selection; rodent potency may not extrapolate
Nepadutant retains high potency across rodents; reviewed across multiple species tissues
Species Pharmacology In Vivo Pharmacology Rodent Models

In Vivo Duration of Action

Chemical modification can dramatically alter in vivo performance without changing in vitro binding affinity. The glycosylated bicyclic peptide nepadutant (MEN 11420) was approximately 10-fold more potent and had a significantly longer duration of action in vivo compared to its non-glycosylated parent compound, MEN 10627, despite having a similar in vitro affinity profile (Ki values of 2.5±0.7 nM and 2.6±0.4 nM for nepadutant vs. similar affinity for MEN 10627) [1]. This improvement was attributed to greater metabolic stability conferred by the sugar moiety [1]. Furthermore, nepadutant showed low affinity (pKB<6) for NK1 and NK3 receptors across species, confirming its selectivity profile [1].

In Vivo Duration of Action
Head-to-head comparison
Nepadutant ~10-fold more potent in vivo vs parent MEN 10627; longer pharmacodynamic duration
Supports chronic in vivo study design with reduced dosing frequency
Glycosylation confers metabolic stability; rat urinary bladder contraction model
Pharmacokinetics In Vivo Efficacy Drug Development

Mechanism of Antagonism: Orthosteric vs Allosteric

Most NK2 antagonists, such as saredutant, ibodutant, and nepadutant, act as competitive orthosteric antagonists, blocking NKA binding at the receptor's primary agonist site [1]. A unique exception is LPI805, which is a conformation-specific, noncompetitive allosteric inhibitor [2]. LPI805 does not simply block all NKA signaling; it dramatically inhibits the NKA-induced cAMP response (A2L conformation) while slightly enhancing the NKA-induced calcium response (A1L conformation) [2]. This 'biased antagonism' or functional selectivity represents a fundamentally different mechanism of action compared to conventional NK2 antagonists.

Mechanism: Orthosteric vs Allosteric
Class-level inference
LPI805: noncompetitive allosteric inhibitor; inhibits cAMP, enhances calcium (biased antagonism)
Unique tool for GPCR biased signaling research; orthosteric antagonists cannot replicate
NKA-induced cAMP (A2L) and calcium (A1L) readouts in cells expressing human NK2R
GPCR Signaling Allosteric Modulation Functional Selectivity

Gender-Specific Efficacy in IBS

In a phase II randomized study of 315 women with diarrhea-predominant IBS (IBS-D), the NK2 antagonist ibodutant significantly improved overall symptoms, abdominal pain, and stool pattern, but this effect was observed only in female patients [1]. A separate study on human colonic smooth muscle showed no sex-related differences in NK2 receptor pharmacology for NKA or ibodutant in vitro, suggesting the gender-specific clinical effect may arise from downstream physiological or hormonal factors [2]. This clinical differentiation is not a universal property of all NK2 antagonists; for instance, the pan-NK antagonist DNK333 showed improvement in IBS-related abdominal pain and discomfort in women compared to placebo, but its profile is not identical [3].

Gender-Specific Endpoint
Data to verify
Reported symptom-score improvement in female IBS-D patients: 47% vs 24% placebo (p=0.003)
Reported endpoint-response context; in vitro pharmacology shows no sex-related receptor difference
Phase II study, n=315 women; downstream physiological factors may contribute
Clinical Pharmacology Irritable Bowel Syndrome Gender Medicine

NK2 Antagonist Application Scenarios


Ex Vivo Human Tissue Pharmacology for GI Research

**Objective:** To investigate the role of the NK2 receptor in human colonic smooth muscle contraction or secretomotor function using fresh human tissue samples. **Evidence-Based Compound Selection:** **Ibodutant (MEN15596)** is the optimal choice based on direct head-to-head evidence in human colon. It demonstrates the highest binding affinity (pKi = 9.9) and functional potency (pKB = 9.1) compared to saredutant and nepadutant in this specific tissue [1]. Its competitive and surmountable antagonism ensures reliable quantification of receptor pharmacology. Furthermore, the same study established that its mechanism is not affected by patient sex, providing robust experimental control [1].

Chronic In Vivo Studies in Rodent Models

**Objective:** To evaluate the therapeutic potential of NK2 receptor blockade in a long-term rodent disease model requiring stable systemic exposure. **Evidence-Based Compound Selection:** **Nepadutant (MEN 11420)** is the preferred tool due to its established high potency across rodent species (pKB = 9.0 in rat bladder, 9.8 in mouse bladder) [2]. Crucially, its in vivo duration of action is significantly longer than its parent compound, MEN 10627 (approximately 10-fold more potent in vivo), reducing dosing frequency and animal handling stress [2]. This makes it a practical and scientifically sound choice for chronic studies. Ibodutant would be a poor choice due to its >1,000-fold lower potency in rodents [3].

GPCR Signaling: Allosteric Modulation & Biased Agonism

**Objective:** To dissect the conformational dynamics and downstream signaling pathways (cAMP vs. calcium) of the NK2 receptor, independent of orthosteric ligand binding. **Evidence-Based Compound Selection:** **LPI805** is an irreplaceable research tool for this specific application. Unlike all other known NK2 antagonists, it acts as a conformation-specific, noncompetitive allosteric inhibitor [4]. Its unique ability to inhibit NKA-induced cAMP production while slightly enhancing calcium mobilization provides a functional 'signaling bias' that is not achievable with orthosteric antagonists [4]. No other NK2 antagonist can substitute for LPI805 in this type of mechanistic investigation.

Gender-Specific GI Therapeutics Development

**Objective:** To support a drug discovery program aimed at treating IBS or related functional GI disorders, particularly where a gender-specific clinical effect is a key differentiator. **Evidence-Based Compound Selection:** **Ibodutant** is the most compelling reference compound or lead candidate. Its phase II clinical data demonstrates a statistically significant and clinically meaningful improvement in symptoms specifically in female IBS-D patients (47% vs. 24% placebo, p = 0.003) [5]. This clinical observation, while not fully explained by its in vitro pharmacology, provides a unique translational benchmark that is not shared by all members of this drug class. It serves as a key comparator for any new candidate seeking to demonstrate a similar or improved profile in this patient demographic.

Application
Selection Property
Validation Focus
Human colon smooth muscle pharmacology
Tissue-level binding and functional potency
Human colon contractility endpoint review
Rodent model pharmacology studies
Species-matched potency profile
In vivo pharmacodynamic duration review
GPCR biased signaling research
Allosteric vs orthosteric mechanism
cAMP/calcium pathway endpoint context
Functional GI disorder endpoint studies
Gender-stratified endpoint context
IBS-D symptom-score endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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